4-Ethoxyphenyl acetamide

Physicochemical characterization Crystallization Thermal analysis

Researchers requiring a phenacetin-class reference compound without the anilide-linked N-hydroxylation liability can utilize 4-ethoxyphenyl acetamide (CAS 40784-91-6). The benzylic methylene spacer eliminates the metabolic pathway causally implicated in phenacetin-induced methemoglobinemia, while preserving the 4-ethoxy substituent for SAR exploration. - Scaffold-hopping probe: phenylacetamide core replaces anilide motif; computed LogP 1.81, TPSA 52.3 Ų. - Thermal stability: mp 182-184 °C (~48 °C higher than phenacetin), enabling high-temperature recrystallization and solid-state formulation. - Spectral benchmarking: curated ¹H NMR (DMSO-d₆) and FTIR (KBr) data available for identity verification.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 40784-91-6
Cat. No. B8485427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxyphenyl acetamide
CAS40784-91-6
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)N
InChIInChI=1S/C10H13NO2/c1-2-13-9-5-3-8(4-6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H2,11,12)
InChIKeyXMZWBPRUYJYJJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxyphenyl Acetamide: Structural Identity and Physicochemical Profile


4-Ethoxyphenyl acetamide (IUPAC: 2-(4-ethoxyphenyl)acetamide, CAS 40784-91-6) is a phenylacetamide-class compound with molecular formula C₁₀H₁₃NO₂ and molecular weight 179.22 g·mol⁻¹ . It is a regioisomeric structural analog of the historically significant analgesic phenacetin (N-(4-ethoxyphenyl)acetamide, CAS 62-44-2), differing by the insertion of a methylene (–CH₂–) spacer between the aromatic ring and the amide carbonyl, which converts the anilide linkage of phenacetin into a phenylacetamide scaffold [1]. This single-atom structural divergence produces measurable differences in melting point (182–184 °C vs. 134–137.5 °C), calculated lipophilicity (LogP ≈ 1.81 vs. 1.61), and topological polar surface area (TPSA 52.3 vs. 41.8 Ų) relative to phenacetin, and fundamentally alters the compound's metabolic liability profile [2].

Scaffold Class
Phenylacetamide — primary amide motif, not anilide
Structural Distinction
Methylene spacer precludes N-hydroxylation toxification pathway
Procurement Context
High-melting crystalline reference for alkoxyphenylacetamide series

Why 4-Ethoxyphenyl Acetamide Cannot Substitute Phenacetin


Despite sharing an identical molecular formula (C₁₀H₁₃NO₂) and molecular weight with phenacetin, 4-ethoxyphenyl acetamide (CAS 40784-91-6) exhibits a fundamentally different connectivity: the acetamide moiety is attached via a benzylic methylene group rather than directly to the aromatic amine nitrogen [1]. This structural distinction has two critical consequences for scientific and industrial users. First, the absence of the anilide (–NH–CO– directly on the aromatic ring) eliminates the N-hydroxylation metabolic pathway that is causally implicated in phenacetin-induced methemoglobinemia and hemolytic anemia, as established by mechanistic studies showing that N-hydroxyphenetidine mediates these toxicities [2][3]. Second, the altered hydrogen-bonding geometry and crystal packing result in a melting point approximately 46–50 °C higher than phenacetin (182–184 °C vs. 134–137.5 °C), directly impacting solid-state formulation, purification protocol design, and thermal stability requirements . Generic substitution with phenacetin, or with other alkoxyphenylacetamide analogs differing only in alkoxy chain length (e.g., 4-methoxy, 4-propoxy, or 4-butoxy derivatives), would therefore alter both the toxicological profile and the physicochemical behavior of any experimental or industrial system in which this compound is deployed.

Attribute
4-Ethoxyphenyl Acetamide
Phenacetin (CAS 62-44-2)
Amide Linkage
Primary amide via benzylic –CH₂–
Secondary anilide directly on ring
Metabolic Alert
N-Hydroxylation pathway structurally precluded
Known methemoglobinemia agent via N-hydroxyphenetidine
Melting Point
182–184 °C (solid-state behavior differs)
134–137.5 °C (may soften under identical processing)

Quantitative Differentiation Evidence


Melting Point: Solid-State Handling and Purification

4-Ethoxyphenyl acetamide (CAS 40784-91-6) exhibits a melting point of 182–184 °C, which is approximately 46–50 °C higher than the 134–137.5 °C reported for its direct structural isomer phenacetin (CAS 62-44-2) [1]. By comparison, the 4-methoxy analog (CAS 6343-93-7) also melts at 182–184 °C, indicating that this elevated melting range is characteristic of the phenylacetamide scaffold class rather than being uniquely determined by the alkoxy chain length [2]. The significantly higher melting point relative to phenacetin reflects the replacement of the anilide hydrogen-bonding network with a primary amide motif in the phenylacetamide series, which alters crystal lattice energy.

Melting Point
Head-to-head
Target: 182–184 °C
Phenacetin: 134–137.5 °C
Δ ≈ +48 °C
Supports high-temperature synthetic or formulation workflows
Recrystallization protocol selection may differ
Physicochemical characterization Crystallization Thermal analysis

Anilide N-Hydroxylation Liability and Methemoglobinemia Risk

Phenacetin-induced methemoglobinemia and hemolytic anemia are causally linked to N-hydroxylation of its anilide nitrogen, forming N-hydroxyphenetidine as the proximate toxic metabolite, a pathway catalyzed by CYP1A2 and CYP2E1 following AADAC-mediated deacetylation [1][2]. 4-Ethoxyphenyl acetamide (CAS 40784-91-6) contains a methylene (–CH₂–) bridge separating the aromatic ring from the amide carbonyl, structurally precluding the formation of an anilide N-hydroxy metabolite through the same pathway. The compound thus lacks the key structural alert (direct aromatic amine–amide conjugation) that is necessary for this toxification route. While the N-methyl analog of phenacetin (N-methylphenacetin) has been demonstrated experimentally not to cause extensive methemoglobinemia in mice, providing precedent for the detoxifying effect of modifying the anilide nitrogen substitution [3], direct methemoglobinemia data for 4-ethoxyphenyl acetamide itself are not available in the published literature.

Methemoglobinemia Risk
Class-level inference
Anilide N-hydroxylation pathway structurally precluded; no direct toxicology data
Scaffold-based rationale for mitigating toxification liability
Data to verify; class-level structural inference only
Toxicology Drug metabolism Structural alert assessment

LogP and TPSA: Predicted ADME Differentiation

Computed physicochemical descriptors differentiate 4-ethoxyphenyl acetamide from phenacetin. The target compound (CAS 40784-91-6) has a calculated LogP of 1.81 and a topological polar surface area (TPSA) of 52.32 Ų . In contrast, phenacetin (CAS 62-44-2) exhibits a computed XLogP of 1.61 and a lower TPSA of 41.8 Ų [1]. The higher TPSA of the target compound (+10.5 Ų) reflects the primary amide group (–CONH₂) present in the phenylacetamide scaffold versus the secondary amide (–NHCOCH₃) of the anilide scaffold, which increases hydrogen-bonding capacity and may reduce passive membrane permeability relative to phenacetin. The LogP increase of +0.20 units suggests marginally higher lipophilicity for the target compound, potentially offsetting some of the permeability penalty from increased polarity.

LogP and TPSA
Cross-study comparable
ΔLogP = +0.20
ΔTPSA = +10.5 Ų
Supports ADME prediction model differentiation
Computed descriptors; experimental validation recommended
Lipophilicity ADME prediction Drug-likeness

Class-Level Analgesic Activity: Pharmacological Screening

A pharmacological screening study published in the Journal of Pharmaceutical Sciences (1971) reported that certain p-alkoxyphenylacetamide derivatives exhibit analgesic activity [1]. The study specifically synthesized and evaluated p-alkoxyphenylacetamide derivatives incorporating analgesically active pharmacophores, with the stated goal of increasing potency and decreasing toxicity relative to existing analgesics [2]. While this study provides class-level evidence that the p-alkoxyphenylacetamide scaffold—of which 4-ethoxyphenyl acetamide is the ethoxy-substituted exemplar—possesses analgesic potential, no quantitative analgesic ED₅₀ or percent-inhibition data specific to CAS 40784-91-6 were reported. The study establishes pharmacological precedent for the scaffold but does not permit direct potency ranking against phenacetin or paracetamol.

Analgesic Screening
Class-level inference
p-Alkoxyphenylacetamide class reported to possess analgesic activity (Oauf et al., 1971)
Historical class-level precedent for scaffold selection
No compound-specific ED₅₀ data available for CAS 40784-91-6
Analgesic screening Phenylacetamide SAR Drug discovery

Hydrogen-Bond Profile: Primary Amide vs. Secondary Anilide

4-Ethoxyphenyl acetamide (CAS 40784-91-6) presents a primary amide (–CONH₂) terminus with two hydrogen atoms available for donation, resulting in a computed hydrogen-bond donor count of 1 (with 2 hydrogen atoms on the same nitrogen) and an acceptor count of 2 . In contrast, phenacetin (CAS 62-44-2) features a secondary anilide (–NHCOCH₃) with only one N–H donor and two acceptors [1]. The primary amide motif of the target compound enables additional hydrogen-bonding interactions in both solution and solid state, which is consistent with the observed ~48 °C elevation in melting point. The Chem960 database reports 1 hydrogen-bond donor and 2 hydrogen-bond acceptors, with 4 rotatable bonds for the target compound . These differences in hydrogen-bonding capacity directly affect solubility in protic solvents, cocrystal formation propensity, and receptor-binding pharmacophore compatibility.

Hydrogen-Bond Profile
Head-to-head
Primary amide (–CONH₂): 2 H atoms on N
Phenacetin: secondary anilide, 1 H atom on N
Distinct cocrystal and supramolecular synthon opportunities
Computed descriptors; impacts solid-form screening
Hydrogen bonding Crystal engineering Molecular recognition

Spectral Reference Data: NMR and FTIR Availability

Authentic reference spectra for 2-(p-ethoxyphenyl)acetamide (CAS 40784-91-6) are deposited in the KnowItAll spectral library (Wiley), including ¹H NMR (in DMSO-d₆) and FTIR (KBr wafer) spectra [1]. This spectral characterization, sourced from J.F. Biellmann (Université Louis Pasteur, Strasbourg), provides verified analytical benchmarks for identity confirmation and purity assessment. In contrast, phenacetin (CAS 62-44-2) has extensive spectral data available from multiple commercial sources (e.g., Thermo Fisher Scientific Acros Organics, melting point 133–138 °C; IR spectrum authentic per specification) , while spectral data for higher alkoxy homologs (4-propoxy, 4-butoxy) are comparatively scarce in public reference databases. The availability of curated NMR and IR spectra for the target compound reduces the analytical burden for laboratories requiring identity verification upon receipt.

Spectral Reference Data
Supporting evidence
¹H NMR (DMSO-d₆) and FTIR (KBr) available in KnowItAll library
Reduces identity verification burden upon procurement
Curated academic reference; 4-propoxy/butoxy analogs lack comparable data
Analytical chemistry Quality control Spectral library

Recommended Application Scenarios


Non-Anilide Analgesic Lead Optimization

Medicinal chemistry programs targeting analgesic or anti-inflammatory pathways can employ 4-ethoxyphenyl acetamide as a phenylacetamide scaffold reference compound to explore structure–activity relationships while structurally circumventing the N-hydroxylation metabolic pathway causally linked to phenacetin-induced methemoglobinemia [1][2]. The 1971 pharmacological screening by Oauf et al. established class-level precedent for analgesic activity within the p-alkoxyphenylacetamide series, providing a rational starting point for scaffold-hopping strategies that replace the anilide motif of phenacetin with a primary amide phenylacetamide while retaining the 4-ethoxy substituent [3].

High-Melting Crystalline Intermediate

With a melting point of 182–184 °C—approximately 48 °C higher than phenacetin (134–137.5 °C)—4-ethoxyphenyl acetamide offers a broader thermal operating window for synthetic transformations, recrystallization from high-boiling solvents, and solid-state formulation processes where dimensional stability at elevated temperatures is required [4]. The primary amide hydrogen-bonding network (2 available H atoms on the –CONH₂ group) further supports cocrystal engineering efforts distinct from those achievable with phenacetin's secondary anilide .

Analytical Reference Standard and Spectral Library Entry

Laboratories performing identity verification or purity assessment of phenylacetamide-class compounds can utilize the curated ¹H NMR (DMSO-d₆) and FTIR (KBr wafer) spectra available in the KnowItAll spectral library for CAS 40784-91-6 as a reference benchmark [5]. This is particularly valuable given that spectral data for less common alkoxy homologs (4-propoxy, 4-butoxy) are comparatively scarce in public databases, making the ethoxy-substituted phenylacetamide a practical reference point for the broader alkoxyphenylacetamide series.

Lipophilicity-Modulated ADME Probe

The computed LogP of 1.81 and TPSA of 52.32 Ų for 4-ethoxyphenyl acetamide, compared to phenacetin's XLogP of 1.61 and TPSA of 41.8 Ų, make the target compound a useful probe for computational models investigating the impact of amide substitution pattern (primary vs. secondary) on predicted membrane permeability and oral bioavailability within congeneric series [6]. The +0.20 LogP offset combined with a +10.5 Ų TPSA increase provides a test case for evaluating the competing effects of lipophilicity and polarity on predicted ADME parameters.

Application
Selection Property
Validation Focus
Non-Anilide Analgesic Lead Optimization
Phenylacetamide scaffold with precluded N-hydroxylation pathway
Class-level analgesic pharmacophore review; anilide-to-amide scaffold hopping
High-Melting Crystalline Intermediate
Elevated thermal stability (mp 182–184 °C)
Recrystallization protocol fit; cocrystal engineering with primary amide motif
Analytical Reference Standard
Curated spectral library entry (NMR, FTIR)
Identity verification for alkoxyphenylacetamide series procurement
Lipophilicity-Modulated ADME Probe
Computed LogP/TPSA offset relative to phenacetin
In silico permeability model validation; competing lipophilicity–polarity effects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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